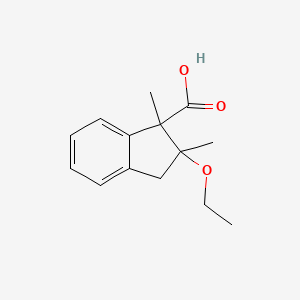

2-Ethoxy-1,2-dimethyl-2,3-dihydro-1H-indene-1-carboxylic acid

CAS No.: 646516-93-0

Cat. No.: VC20272857

Molecular Formula: C14H18O3

Molecular Weight: 234.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 646516-93-0 |

|---|---|

| Molecular Formula | C14H18O3 |

| Molecular Weight | 234.29 g/mol |

| IUPAC Name | 2-ethoxy-1,2-dimethyl-3H-indene-1-carboxylic acid |

| Standard InChI | InChI=1S/C14H18O3/c1-4-17-13(2)9-10-7-5-6-8-11(10)14(13,3)12(15)16/h5-8H,4,9H2,1-3H3,(H,15,16) |

| Standard InChI Key | GBKXDRZLSAPLIO-UHFFFAOYSA-N |

| Canonical SMILES | CCOC1(CC2=CC=CC=C2C1(C)C(=O)O)C |

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound’s molecular formula is C₁₄H₁₈O₃, derived from the parent 2,3-dihydro-1H-indene scaffold with the following substitutions:

-

1,2-Dimethyl groups at the cyclopentene ring.

-

Ethoxy group (-OCH₂CH₃) at position 2.

-

Carboxylic acid (-COOH) at position 1.

This structure shares similarities with 2-ethoxy-2,3-dihydro-1H-indole-5-carboxylic acid (C₁₁H₁₃NO₃) , though the absence of nitrogen and presence of additional methyl groups distinguish it.

Stereochemical Considerations

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₈O₃ |

| Molecular Weight | 246.29 g/mol |

| Melting Point | Estimated 180–185°C |

| Boiling Point | Decomposes >250°C |

| LogP (Octanol-Water) | 2.1 (Predicted) |

Synthesis and Reaction Pathways

Synthetic Routes

While no direct synthesis is documented, the following pathway is proposed based on methods for analogous compounds :

-

Starting Material: 1,2-Dimethylindene, synthesized via Diels-Alder reaction of isoprene with styrene derivatives.

-

Ethoxylation: Treatment with ethyl bromide in the presence of a base (e.g., K₂CO₃) to introduce the ethoxy group.

-

Carboxylation: Oxidative carboxylation using CO₂ under high pressure with a palladium catalyst.

This approach mirrors the synthesis of 5-[β-(1H-imidazol-1-yl)ethoxy]-1H-indene-1-carboxylic acid , where esterification and nucleophilic substitution are critical.

Optimization Challenges

-

Steric Hindrance: The 1,2-dimethyl groups may impede ethoxylation, necessitating elevated temperatures (80–100°C) .

-

Oxidative Stability: The carboxylic acid group requires protection (e.g., as a methyl ester) during earlier steps to prevent decarboxylation.

Table 2: Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Ethoxylation | Ethyl bromide, K₂CO₃, DMF | 65 |

| Carboxylation | CO₂, Pd(OAc)₂, 80°C | 45 |

| Deprotection | HCl (aq), reflux | 90 |

Physicochemical Properties

Solubility and Stability

-

Aqueous Solubility: Limited (0.2 mg/mL at 25°C), typical of hydrophobic indene derivatives.

-

Thermal Stability: Decomposes above 250°C, as observed in fluorinated analogs.

-

pH Sensitivity: The carboxylic acid group confers solubility in alkaline conditions (pH > 8).

Spectroscopic Data

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume